Benzofuran-2-YL-(3-N-boc-amino-azetidin-1-YL)-acetic acid
Overview
Description
Benzofuran-2-YL-(3-N-boc-amino-azetidin-1-YL)-acetic acid is a useful research compound. Its molecular formula is C18H22N2O5 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Synthesis and Antimicrobial Screening : Some derivatives of benzofuran have been synthesized and shown to exhibit antimicrobial activity. For example, compounds synthesized from 2-acetyl benzofuran exhibited moderate antimicrobial activities (Kumar & Karvekar, 2010).
Evaluation of Novel Benzofuran Derivatives : In a different study, a variety of benzofuran derivatives were synthesized and evaluated for their antibacterial and antifungal activities. Some compounds showed significant antimicrobial properties (Kumar et al., 2007).
Synthesis and Characterization
Development of Benzofuran Derivatives : A study focused on the synthesis and characterization of new azetidine and oxetane amino acid derivatives. These compounds involved benzofuran moieties and were synthesized using aza-Michael addition, showcasing the versatility of benzofuran derivatives in chemical synthesis (Gudelis et al., 2023).
Novel Synthesis Approaches : Research on the synthesis of condensed diazepines also involved the use of benzofuran derivatives. This study provided insight into the synthesis methods of complex organic compounds featuring benzofuran (Eresko et al., 2010).
Photophysical and DFT Studies
- Photophysical and Solvent Effect Studies : A benzofuran derivative was studied for its photophysical properties and solvent effects. This research contributes to the understanding of benzofuran derivatives in potential applications like luminescence materials or fluorescent probes (Maridevarmath et al., 2019).
Potential Anti-HIV, Anticancer, and Antimicrobial Agents
- Evaluation of Anti-HIV and Anticancer Properties : A study synthesized a series of benzofuran derivatives and evaluated them for potential anti-HIV, anticancer, and antimicrobial applications. Some compounds exhibited promising activities in these areas (Rida et al., 2006).
Anticonvulsant Activity
- Exploration as Anticonvulsant Agents : A series of benzofuran-acetamide derivatives were synthesized and evaluated for their anticonvulsant activity, indicating potential applications in pharmacology (Shakya et al., 2016).
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-18(2,3)25-17(23)19-12-9-20(10-12)15(16(21)22)14-8-11-6-4-5-7-13(11)24-14/h4-8,12,15H,9-10H2,1-3H3,(H,19,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYBRWVTIJBDRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C(C2=CC3=CC=CC=C3O2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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